(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC13789827
Molecular Formula: C22H20N2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2 |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | (1R,2R)-1,2-dinaphthalen-1-ylethane-1,2-diamine |
| Standard InChI | InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22-/m1/s1 |
| Standard InChI Key | VVJVMUUCGDSHBT-FGZHOGPDSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)N)N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N |
Introduction
Chemical Structure and Configuration
Molecular Geometry
The (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine molecule consists of an ethane-1,2-diamine core with two naphthalen-1-yl groups attached to the central carbon atoms. The stereochemistry at both chiral centers is explicitly defined as R-configuration, resulting in a -symmetric structure. The naphthalene moieties introduce significant steric bulk and π-electron density, which influence the compound’s coordination behavior with metal centers.
The dihydrochloride salt form (Fig. 1) enhances solubility in polar solvents, a critical factor for its utility in homogeneous catalytic systems. X-ray crystallographic data, though unavailable in the provided sources, would likely reveal a planar arrangement of the naphthalene rings orthogonal to the ethanediamine plane, maximizing conjugation and rigidity .
Table 1: Key Chemical Identifiers
Physicochemical Properties
Stability and Reactivity
The compound’s stability is contingent on storage under inert atmospheres, as indicated by its argon-charged packaging . The hydrochloride salt form improves stability by mitigating oxidation and hydrolysis risks. Key reactivity features include:
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Coordination Capacity: The lone electron pairs on nitrogen atoms enable binding to transition metals like palladium, rhodium, or ruthenium.
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Steric Effects: The naphthalene groups create a crowded coordination environment, favoring selective substrate binding in catalytic cycles.
Applications in Asymmetric Catalysis
Role as a Chiral Ligand
(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine serves as a privileged ligand in enantioselective transformations. Its applications include:
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Asymmetric Hydrogenation: Facilitating the reduction of prochiral ketones to alcohols with high enantiomeric excess (e.g., in pharmaceutical intermediates) .
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Cross-Coupling Reactions: Enhancing selectivity in Suzuki-Miyaura couplings by stabilizing metal centers and controlling stereochemistry.
Table 2: Comparative Analysis of Chiral Diamine Ligands
| Ligand | Substituents | Steric Bulk | Catalytic Efficiency |
|---|---|---|---|
| (1R,2R)-1,2-Diphenylethane-1,2-diamine | Phenyl groups | Moderate | High |
| Target Compound | Naphthalen-1-yl groups | High | Superior selectivity |
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